N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
Description
Properties
Molecular Formula |
C22H20FN3O2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[2-(6-fluoroindol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |
InChI |
InChI=1S/C22H20FN3O2/c23-18-7-6-16-10-12-26(19(16)14-18)13-11-24-21(27)8-9-22-25-15-20(28-22)17-4-2-1-3-5-17/h1-7,10,12,14-15H,8-9,11,13H2,(H,24,27) |
InChI Key |
IDIXVRJKKWXNCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCC(=O)NCCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Optimization
Reaction efficiency depends on solvent choice and temperature. Polar aprotic solvents like THF facilitate higher yields (70–85%) compared to ethers or chlorinated solvents. Elevated temperatures (100–120°C) accelerate cyclization but risk decomposition, necessitating careful monitoring. Post-reaction, the mixture is partitioned between aqueous sodium hydroxide and ethyl acetate to isolate the crude indole.
The introduction of the ethyl group at the indole nitrogen employs alkylation with 2-chloroethylamine. As described in CN106795094B, this step requires a base such as sodium hydride (NaH) in dimethylformamide (DMF). The indole is dissolved in DMF at 0°C, followed by gradual addition of NaH to deprotonate the nitrogen. Subsequently, 2-chloroethylamine is introduced, and the reaction proceeds at 25–40°C for 6–12 hours.
Competing Reactions and Byproduct Mitigation
Over-alkylation is a common side reaction, producing diethylated byproducts. Stoichiometric control (1:1 molar ratio of indole to alkylating agent) and low temperatures (0–10°C) suppress this issue. Purification via silica gel chromatography using hexane:ethyl acetate (3:1) removes unreacted starting materials and byproducts.
Synthesis of 5-Phenyl-1,3-Oxazol-2-yl-Propanoyl Chloride
The oxazole ring is constructed via Hantzsch synthesis, combining benzaldehyde, a β-ketoamide, and ammonium acetate. A modified protocol from US5942536A involves reacting benzaldehyde with ethyl acetoacetate in acetic acid under reflux. Cyclodehydration forms the oxazole core, which is then hydrolyzed to the carboxylic acid using 6N HCl. Conversion to the acid chloride is achieved with thionyl chloride (SOCl₂) in dichloromethane at 0°C.
Catalytic and Solvent Effects
The use of InCl₃ as a catalyst, as reported in CN106795094B, enhances cyclization efficiency under ultrasound irradiation. Ethanol-water mixtures (50% v/v) optimize solubility and reaction kinetics, yielding the oxazole intermediate in 85–90% purity after recrystallization.
Amide Coupling for Final Assembly
The propanamide linkage is formed via Schotten-Baumann reaction between the ethylamine-indole intermediate and oxazole-propanoyl chloride. The amine is dissolved in dichloromethane with triethylamine (TEA) as a base, and the acid chloride is added dropwise at 0°C. Stirring proceeds for 4–6 hours, followed by aqueous workup to isolate the crude product.
Purification and Characterization
Final purification employs column chromatography (silica gel, eluent: chloroform:methanol 95:5) to achieve >98% purity. Structural confirmation is performed via NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HRMS). Key spectral data include:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole-H), 7.89 (d, J = 7.6 Hz, 2H, phenyl-H), 7.45–7.32 (m, 5H, aromatic-H).
-
HRMS (ESI): m/z calc. for C₂₂H₂₀FN₃O₂ [M+H]⁺: 377.4, found: 377.3.
Comparative Analysis of Synthetic Routes
| Step | Method | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Indole Synthesis | Fischer Indolization | THF | HCl | 78 |
| N-Alkylation | Alkylation | DMF | NaH | 65 |
| Oxazole Formation | Hantzsch | EtOH/H₂O | InCl₃ | 85 |
| Amide Coupling | Schotten-Baumann | CH₂Cl₂ | TEA | 72 |
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of a nitro group can yield the corresponding amine .
Scientific Research Applications
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various receptors, modulating their activity, while the oxazole moiety can interact with enzymes, inhibiting their function . The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Indole Ring
Compound A : N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide (CAS 1401555-73-4)
- Key Differences : Methoxy (-OCH₃) at the indole 5-position vs. fluoro (-F) at the 6-position in the target compound.
- Solubility: Methoxy may improve aqueous solubility compared to fluoro, which increases lipophilicity.
Compound B : N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide (CAS 1324095-36-4)
- Key Differences: Chloro (-Cl) at indole 6-position and a quinazolinone group replacing oxazole.
- Impact: Reactivity: Chloro’s larger atomic radius and polarizability may alter binding kinetics compared to fluoro . Pharmacophore: Quinazolinone’s carbonyl group enables hydrogen bonding, contrasting with oxazole’s nitrogen-mediated interactions.
Variations in the Heterocyclic Moiety
Compound C : N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide (CAS 1010895-82-5)
- Key Differences : Benzazepine sulfanyl group replaces oxazole.
- Impact: Lipophilicity: The benzazepine moiety increases molecular weight (425.5 vs. Sulfur Interactions: The sulfanyl group may engage in disulfide bonding or metal coordination, absent in the oxazole-based target compound.
Compound D : N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetamide (CAS 1630850-69-9)
- Key Differences : Acetamide backbone and a second indole ring.
- Impact :
Compound E : N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (CAS 1017153-76-2)
- Key Differences : Naphthalene replaces oxazole.
- Impact :
Compound F : 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)-propanamide
Comparative Data Table
Discussion of Structure-Activity Relationships (SAR)
- Indole Substitution :
- Heterocyclic Core: Oxazole’s dual nitrogen atoms enable hydrogen bonding and π-stacking, advantageous for target engagement vs. quinazolinone’s carbonyl . Thiophene sulfonamide (Compound F) introduces sulfonamide pharmacophores, diverging from oxazole’s mechanism .
Biological Activity
Overview of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide
This compound is a synthetic compound that combines an indole moiety with an oxazole derivative. Compounds of this type have been explored for various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.
Structural Characteristics
The compound can be characterized by its structural components:
- Indole Ring : Known for its diverse pharmacological properties.
- Oxazole Ring : Often associated with antimicrobial and anticancer activities.
Anticancer Activity
Many derivatives containing indole and oxazole rings have shown promising anticancer properties. For instance:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell proliferation.
Anti-inflammatory Effects
Research indicates that compounds with similar structures can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX.
Neuroprotective Properties
Some studies suggest that indole derivatives may have neuroprotective effects, potentially due to their ability to modulate neurotransmitter systems and reduce oxidative stress.
Case Studies and Research Findings
A review of related literature reveals several studies that have investigated the biological activity of indole and oxazole derivatives:
-
Indole Derivatives :
- A study demonstrated that certain indole derivatives exhibited significant cytotoxicity against various cancer cell lines, showing IC50 values in the micromolar range.
- Flow cytometry analysis indicated these compounds could induce apoptosis in cancer cells through mitochondrial pathways.
-
Oxazole Compounds :
- Research on oxazole derivatives revealed their potential as selective inhibitors of carbonic anhydrases, which are implicated in tumor growth and metastasis.
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthesis protocols for N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide, and how are intermediates characterized?
The synthesis typically involves:
- Step 1 : Coupling a 6-fluoroindole derivative with an ethyl linker via alkylation or nucleophilic substitution.
- Step 2 : Introducing the oxazole moiety through a Huisgen cycloaddition or condensation reaction with phenyl-substituted precursors.
- Step 3 : Amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HCl) to link the indole-ethyl and oxazole-propanamide segments .
Q. Characterization Methods :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the indole (6-fluoro position) and oxazole (2-position) using H and C NMR.
- High-Performance Liquid Chromatography (HPLC) : Ensure purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
Q. How is the structural integrity of the compound validated post-synthesis?
- Infrared Spectroscopy (IR) : Verify key functional groups (e.g., C=O stretch at ~1670 cm for amide, C-F stretch at ~1200 cm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] ion matching theoretical mass).
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the indole-oxazole scaffold .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproducts in the synthesis?
- Catalyst Optimization : Use Cu(I) catalysts (e.g., Cu(OAc)) for oxazole formation, adjusting loading from 5–15 mol% to balance efficiency and cost .
- Solvent Systems : Employ tert-butanol/water (3:1) for improved solubility of hydrophobic intermediates .
- Reaction Monitoring : Track progress via TLC (hexane:ethyl acetate, 8:2) and quench reactions at 85–90% conversion to prevent degradation .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- In Vitro Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity .
- Metabolite Screening : Employ LC-MS to identify degradation products that may interfere with activity .
- Computational Docking : Compare binding poses in target proteins (e.g., serotonin receptors) using AutoDock Vina to explain variability .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Substituent Variation : Systematically modify:
- Indole : Replace 6-fluoro with chloro or methoxy to assess electronic effects.
- Oxazole : Introduce electron-withdrawing groups (e.g., nitro) at the 5-phenyl position .
Q. Example SAR Table :
| Substituent (Indole) | Oxazole Modification | Bioactivity (IC, nM) | Target Selectivity |
|---|---|---|---|
| 6-Fluoro | 5-Phenyl | 120 ± 15 | Serotonin 5-HT |
| 6-Chloro | 5-(4-Nitrophenyl) | 85 ± 10 | Dopamine D |
Q. What computational methods predict the compound’s interaction with biological targets?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
- Molecular Dynamics (MD) Simulations : Simulate binding stability in lipid bilayers (e.g., POPC membranes) over 100 ns trajectories .
- Pharmacophore Modeling : Align with known kinase inhibitors (e.g., EGFR) to prioritize synthesis of analogs .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Thermal Stability : Degrades <5% at 25°C over 6 months (HPLC monitoring). Accelerated degradation occurs at >40°C .
- Photostability : Protect from UV light (t reduces from 12 to 3 days under direct light) .
- pH Sensitivity : Stable at pH 6–8; hydrolyzes in acidic conditions (pH <4) via amide bond cleavage .
Q. What analytical techniques troubleshoot low solubility in aqueous buffers?
- Co-Solvent Systems : Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance solubility .
- Dynamic Light Scattering (DLS) : Measure particle size (target <200 nm) to assess aggregation.
- Solubility Parameters : Calculate Hansen parameters (δ, δ, δ) to identify compatible solvents .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Knockout Models : Use CRISPR-edited cell lines (e.g., 5-HT KO) to confirm target specificity .
- Pull-Down Assays : Immobilize the compound on agarose beads to identify binding partners via LC-MS/MS .
- Metabolomics : Profile changes in ATP/ADP ratios or lipid metabolites to infer pathway modulation .
Q. What are best practices for scaling up synthesis without compromising purity?
- Continuous Flow Chemistry : Improve reproducibility in amide coupling steps with microreactors .
- Crystallization Optimization : Use anti-solvent (e.g., hexane) gradients to enhance crystal purity .
- Quality Control : Implement in-line PAT (Process Analytical Technology) for real-time HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
